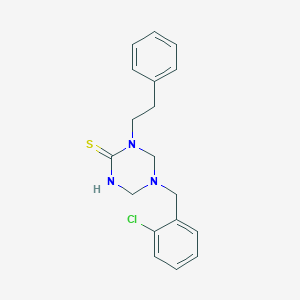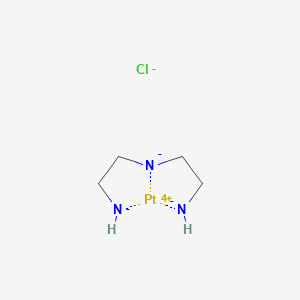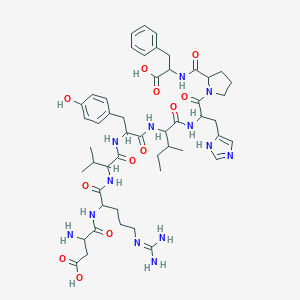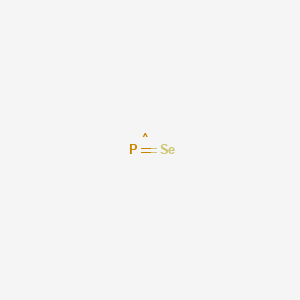
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the triazinane family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it has been suggested that its biological activities are due to its ability to interact with specific enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the development of antimicrobial agents. It has also been found to inhibit the proliferation of cancer cells, which makes it a potential candidate for the development of anticancer agents. In addition, it has been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the development of anti-inflammatory agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione in lab experiments is its diverse biological activities. It can be used to study the mechanisms of action of various enzymes and receptors in the body. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione. One of the directions is the development of new synthetic methods for the compound, which can improve its yield and purity. Another direction is the study of its potential use in the treatment of other diseases, such as multiple sclerosis and epilepsy. Furthermore, the study of its potential use as an insecticide or herbicide can also be explored.
In conclusion, 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. It has been studied for its potential applications in various fields of science, including antimicrobial, antitumor, and anti-inflammatory activities. Its mechanism of action is not fully understood, but it has been suggested to interact with specific enzymes and receptors in the body. The compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione can be achieved through various methods. One of the commonly used methods involves the reaction of 2-phenylethylamine with 2-chlorobenzaldehyde in the presence of triethylamine, followed by the reaction with thiourea. The product can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione |
|---|---|
Fórmula molecular |
C18H20ClN3S |
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
5-[(2-chlorophenyl)methyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H20ClN3S/c19-17-9-5-4-8-16(17)12-21-13-20-18(23)22(14-21)11-10-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23) |
Clave InChI |
ALPUHLXHBKUNFP-UHFFFAOYSA-N |
SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2Cl)CCC3=CC=CC=C3 |
SMILES canónico |
C1NC(=S)N(CN1CC2=CC=CC=C2Cl)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)
